5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethynyl group attached to a tetrahydronaphthalenone core.
Preparation Methods
The synthesis of 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one involves several steps. One common method includes the reaction of 1-tetralone with ethynyl magnesium bromide under controlled conditions to introduce the ethynyl group. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials .
Mechanism of Action
The mechanism of action of 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the activity of enzymes or receptors, thereby influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one can be compared to other similar compounds, such as:
1-Tetralone: The parent compound without the ethynyl group.
5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one: A reduced form where the ethynyl group is replaced by an ethyl group.
1-Naphthalenone: A related compound with a different core structure.
Properties
IUPAC Name |
5-ethynyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h1,3,5,7H,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZJYKWAMGBKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2CCCC(=O)C2=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.